molecular formula C7H5F2N3O4 B14747704 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide

4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide

Cat. No.: B14747704
M. Wt: 233.13 g/mol
InChI Key: LEOZQWJCZUOFAI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of difluoromethyl, hydroxy, and nitro groups on the nicotinamide backbone makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a suitable nicotinamide derivative, followed by nitration and hydroxylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-hydroxy-5-nitronicotinamide
  • 4-(Difluoromethyl)-6-methoxy-5-nitronicotinamide
  • 4-(Difluoromethyl)-6-hydroxy-5-aminonicotinamide

Uniqueness

4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The difluoromethyl group provides enhanced stability and lipophilicity compared to other fluorinated analogs. The presence of both hydroxy and nitro groups allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H5F2N3O4

Molecular Weight

233.13 g/mol

IUPAC Name

4-(difluoromethyl)-5-nitro-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C7H5F2N3O4/c8-5(9)3-2(6(10)13)1-11-7(14)4(3)12(15)16/h1,5H,(H2,10,13)(H,11,14)

InChI Key

LEOZQWJCZUOFAI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])C(F)F)C(=O)N

Origin of Product

United States

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